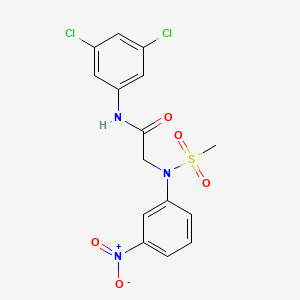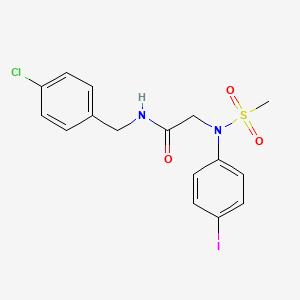
N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Descripción general
Descripción
N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, commonly known as DCMG, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific type of enzyme known as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
DCMG exerts its pharmacological effects by specifically inhibiting the activity of N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including glucose metabolism, protein synthesis, and cell cycle progression. By inhibiting this compound, DCMG can modulate various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neuronal cells, DCMG has been shown to increase the levels of synaptic proteins and improve synaptic plasticity, which is important for learning and memory. In cancer cells, DCMG has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In animal models, DCMG has been shown to improve cognitive function, reduce neuroinflammation, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, which allows for precise modulation of downstream signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of various neurological disorders. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful dose optimization and toxicity testing.
Direcciones Futuras
There are several future directions for the study of DCMG. One direction is the development of new DCMG derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of DCMG in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the role of DCMG in other cellular processes and signaling pathways, such as autophagy and inflammation, should be further explored. Overall, DCMG represents a promising lead compound for the development of new drugs for various diseases and disorders.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, DCMG has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative disorders. In cancer research, DCMG has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In drug discovery, DCMG has been used as a lead compound to develop new N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide inhibitors with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-26(24,25)19(13-3-2-4-14(8-13)20(22)23)9-15(21)18-12-6-10(16)5-11(17)7-12/h2-8H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMXBDOONHBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B3552586.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3552592.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-mesitylbenzenesulfonamide](/img/structure/B3552609.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3552612.png)
![5-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3552620.png)
![N-{4-[({3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3552625.png)
![ethyl 5-acetyl-2-[(4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3552633.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B3552640.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3552653.png)
![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3552667.png)
![ethyl (2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3552672.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3552696.png)
